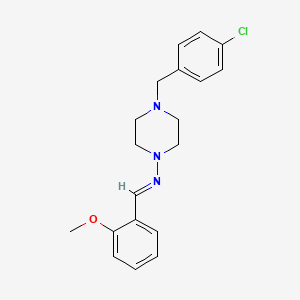![molecular formula C22H23N5O2 B5549146 N-[4-(2-氧代-1-吡咯烷基)苄基]-1-(2-苯乙基)-1H-1,2,3-三唑-4-甲酰胺](/img/structure/B5549146.png)
N-[4-(2-氧代-1-吡咯烷基)苄基]-1-(2-苯乙基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related triazole compounds involves innovative methods. For instance, Zheng et al. (2014) describe a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a strategy for oxidative N-N bond formation, which might be relevant to the synthesis of our compound of interest (Zheng et al., 2014). Patel and Patel (2015) discuss the synthesis of heterocyclic compounds involving triazole rings, providing insights into potential synthesis pathways (Patel & Patel, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, Lin et al. (2001) explore the crystal structures of related benzamide compounds, which could offer insights into the molecular structure of the compound (Lin et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives have been documented. Ito et al. (1980) describe the preparation of triazolo[4,3-a]pyridines, which may provide relevant information on the chemical reactions of our compound (Ito et al., 1980).
Physical Properties Analysis
The physical properties of similar compounds are explored by various researchers. For instance, Albert and Trotter (1979) delve into the physical properties of triazole-carboxamides, which can be extrapolated to understand the physical properties of our compound (Albert & Trotter, 1979).
Chemical Properties Analysis
Research by Summers and Quirk (1998) on the synthesis of aromatic amide and carboxyl functionalized polymers includes the study of compounds with benzamide structures, which can help understand the chemical properties of the compound of interest (Summers & Quirk, 1998).
科学研究应用
合成和化学性质
化合物N-[4-(2-氧代-1-吡咯烷基)苄基]-1-(2-苯乙基)-1H-1,2,3-三唑-4-甲酰胺属于一类广泛的杂环化合物,由于其化学性质和潜在应用,引起了广泛的研究兴趣。Patel & Patel (2015) 的一项研究重点合成类似的杂环化合物,这些化合物因其光谱性质而被表征,并因其抗菌和抗真菌活性而被测试 (Patel & Patel, 2015)。这些化合物的合成和化学表征对于了解其在包括药物在内的各个领域的潜在应用至关重要。
生物活性
在生物学和医学领域,研究通常探索诸如 N-[4-(2-氧代-1-吡咯烷基)苄基]-1-(2-苯乙基)-1H-1,2,3-三唑-4-甲酰胺 等化合物的抗菌和抗真菌特性。例如,Patel & Patel (2015) 报告说合成的杂环化合物对革兰氏阳性菌和革兰氏阴性菌以及多种真菌表现出活性 (Patel & Patel, 2015)。此类研究表明这些化合物有望被开发为抗菌剂。
材料科学和有机合成
在材料科学和有机合成中,这些化合物因其独特的结构和化学性质而引起人们的兴趣。例如,Luo 等人在合成与 N-[4-(2-氧代-1-吡咯烷基)苄基]-1-(2-苯乙基)-1H-1,2,3-三唑-4-甲酰胺具有结构相似性的噁唑中的研究证明了这些化合物在创建复杂有机分子中的效用 (Luo et al., 2012)。此类工作有助于开发在各个行业具有潜在应用的新合成方法和材料。
光物理性质
研究还探索了相关化合物的な光物理性质,这在光电等领域可能很重要。Ebara 等人 (2003) 研究了基于与本化合物具有结构特征的前体的光敏聚(苯并恶唑) (Ebara et al., 2003)。这项研究对于开发具有特定光响应特性的新材料至关重要。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-7-4-13-27(21)19-10-8-18(9-11-19)15-23-22(29)20-16-26(25-24-20)14-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,16H,4,7,12-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRSQDNHNHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid 4-(2-oxo-pyrrolidin-1-yl)-benzylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)
![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)